molecular formula C18H27NO4 B14460091 3,5-Di-tert-butyl-N-formyl-L-tyrosine CAS No. 67739-14-4

3,5-Di-tert-butyl-N-formyl-L-tyrosine

Cat. No.: B14460091
CAS No.: 67739-14-4
M. Wt: 321.4 g/mol
InChI Key: JKXUDKFKDAPYBK-AWEZNQCLSA-N
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Description

3,5-Di-tert-butyl-N-formyl-L-tyrosine is a chemically modified, protected derivative of the amino acid L-tyrosine. It is designed for use in advanced peptide synthesis and medicinal chemistry research. The compound features a formyl group on the amine moiety and two tert-butyl groups on the phenolic ring. These protecting groups are crucial for multi-step organic synthesis, as they shield reactive sites from undesired reactions, allowing for selective deprotection at a later stage to generate the desired target molecule. This makes it a valuable building block for creating complex peptides and protein-mimetic compounds . Its primary research value lies in the development of phosphatase-stable signal transduction modulators. In biological systems, phosphotyrosine residues are key players in protein-tyrosine kinase (PTK) signaling pathways but are rapidly hydrolyzed by protein-tyrosine phosphatases (PTPs). The bulky tert-butyl groups at the 3 and 5 positions of the phenyl ring serve as non-hydrolyzable phosphate mimics, making analogs built from this reagent resistant to enzymatic degradation . This property is essential for researching intracellular communication and for developing potent, stable inhibitors of protein-protein interactions, particularly those involving SH2 domains, which are critical in diseases like cancer. This product is intended for research purposes by qualified laboratory personnel. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should consult the Safety Data Sheet (SDS) before handling.

Properties

CAS No.

67739-14-4

Molecular Formula

C18H27NO4

Molecular Weight

321.4 g/mol

IUPAC Name

(2S)-3-(3,5-ditert-butyl-4-hydroxyphenyl)-2-formamidopropanoic acid

InChI

InChI=1S/C18H27NO4/c1-17(2,3)12-7-11(9-14(16(22)23)19-10-20)8-13(15(12)21)18(4,5)6/h7-8,10,14,21H,9H2,1-6H3,(H,19,20)(H,22,23)/t14-/m0/s1

InChI Key

JKXUDKFKDAPYBK-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C[C@@H](C(=O)O)NC=O

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(C(=O)O)NC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di-tert-butyl-N-formyl-L-tyrosine typically involves the formylation of 3,5-di-tert-butyl-L-tyrosine. One common method is the Duff reaction, which uses hexamethylenetetramine and formic acid as reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,5-Di-tert-butyl-N-formyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the formyl group to a hydroxyl group.

    Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted tyrosine derivatives depending on the reagents used.

Scientific Research Applications

3,5-Di-tert-butyl-N-formyl-L-tyrosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Di-tert-butyl-N-formyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The tert-butyl groups provide steric hindrance, affecting the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3,5-Di-tert-butyl-N-formyl-L-tyrosine with key tyrosine derivatives, emphasizing substituent effects:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
This compound tert-butyl (3,5), formyl (N) C₁₈H₂₅NO₄* ~343.4 Not explicitly listed† High steric hindrance; increased hydrophobicity; potential thermal stability
3,5-Diiodo-L-tyrosine Iodine (3,5) C₉H₉I₂NO₃ 432.99 14679-68-6 High molecular weight; polarizable iodine atoms; thyroid hormone precursor
3-Methyl-L-tyrosine Methyl (3) C₁₀H₁₃NO₃ 195.21 17028-03-4 Moderate hydrophobicity; limited toxicity data available
N-Acetyl-3,5-diiodo-L-tyrosine Acetyl (N), iodine (3,5) C₁₁H₁₁I₂NO₄ 475.02 Not listed Enhanced stability vs. free amine; used in peptide protection strategies
N-Acetyl-3,5-dinitro-L-tyrosine Acetyl (N), nitro (3,5) C₁₁H₁₁N₃O₈ 337.23 Not listed Electron-withdrawing nitro groups; potential for redox studies

*Calculated based on standard atomic masses. †CAS numbers for tert-butyl-modified tyrosines are absent in the provided evidence.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-Di-tert-butyl-N-formyl-L-tyrosine, and how can reaction progress be monitored?

  • Methodological Answer : The synthesis typically involves tert-butyl group introduction via esterification using reagents like thionyl chloride (SOCl₂) in methanol under reflux, followed by formylation of the amino group. Reaction progress can be monitored using thin-layer chromatography (TLC) to detect starting material consumption. For example, L-tyrosine derivatives are often esterified under acidic conditions, with tert-butyl groups introduced using tert-butylating agents like di-tert-butyl dicarbonate (Boc₂O) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying tert-butyl (δ ~1.3 ppm) and formyl (δ ~8.0 ppm) groups. High-performance liquid chromatography (HPLC) ensures purity (>95%), while X-ray crystallography (as applied to analogs like N-Acetyl-3,5-dibromo-L-tyrosine) resolves stereochemical ambiguities .

Q. How should researchers purify this compound to achieve high yields?

  • Methodological Answer : Recrystallization from polar aprotic solvents (e.g., methanol/water mixtures) effectively removes unreacted intermediates. Column chromatography with silica gel and gradient elution (ethyl acetate/hexane) separates tert-butyl-protected byproducts. Centrifugation and vacuum drying are recommended for final isolation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields during the formylation step?

  • Methodological Answer : Low yields may arise from incomplete amino group activation. Optimization strategies include:

  • Using formic acid with coupling agents (e.g., DCC/DMAP) under anhydrous conditions.
  • Temperature control (0–5°C) to minimize side reactions.
  • Real-time monitoring via FT-IR to track formyl group incorporation (C=O stretch ~1700 cm⁻¹) .

Q. What approaches resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer : Contradictions may stem from rotameric forms or impurities. Solutions include:

  • Variable-temperature NMR to assess conformational stability.
  • 2D NMR (COSY, HSQC) to assign coupling patterns.
  • Comparative analysis with crystallographic data (e.g., bond angles in N-Acetyl-3,5-dibromo-L-tyrosine: C15–C14–C13 = 121.1°, O4–C11–O3 = 124.4°) .

Q. How can the compound’s stability under physiological conditions be evaluated for biological studies?

  • Methodological Answer : Conduct accelerated stability studies:

  • Incubate in phosphate-buffered saline (PBS) at 37°C and analyze degradation via LC-MS.
  • Assess thermal stability using differential scanning calorimetry (DSC) to determine melting points (e.g., analogs like N-Acetyl-3,5-diiodo-L-tyrosine melt at 126°C) .

Q. What experimental designs are suitable for studying interactions between this compound and protein targets?

  • Methodological Answer : Use fluorescence polarization assays with labeled tyrosine analogs or surface plasmon resonance (SPR) to measure binding kinetics. For structural insights, employ molecular docking simulations referencing tert-butyl group hydrophobicity and formyl group hydrogen-bonding potential .

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